(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol - 1261235-76-0

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Catalog Number: EVT-1690720
CAS Number: 1261235-76-0
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide)

Compound Description: Org 27569 is a synthetic small molecule that acts as a positive allosteric modulator of the cannabinoid CB1 receptor. It increases the binding affinity of agonist [3H]CP 55,940 to the CB1 receptor. Despite its positive allosteric effects on binding, Org 27569 behaves as an insurmountable antagonist of CB1 receptor function in several assays.

Relevance: While not directly structurally similar to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, Org 27569 is relevant because it highlights the existence of allosteric binding sites on receptors like the CB1 receptor, which may also be present on other targets that interact with compounds like (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. Understanding allosteric modulation can be crucial for developing drugs that target specific receptor functionalities.

Relevance: Org 27759, while not structurally similar to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, further emphasizes the concept of allosteric modulation of receptors. The different structural features compared to Org 27569 offer insights into the diverse chemical scaffolds that can act as allosteric modulators. This knowledge can inform the design and development of related compounds that target (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol's potential interaction sites.

Org 29647 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid (1-benzyl-pyrrolidin-3-yl)-amide, 2-enedioic acid salt)

Compound Description: Org 29647 is another member of the Org series of compounds that exhibit allosteric modulation of the CB1 receptor. It shares the positive binding cooperativity with agonist [3H]CP 55,940 and functional antagonism observed with Org 27569 and Org 27759.

Relevance: Org 29647 features a 1-benzyl-pyrrolidin-3-yl group, directly incorporating the pyrrolidin-3-ol moiety present in (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. This structural similarity suggests potential shared pharmacophoric elements, implying that modifications of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol based on the Org series may influence its binding properties or even introduce allosteric modulation capabilities at relevant targets.

S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3-yl]-1-(4-fluoro-phenyl)-ethanone)

Compound Description: S 16924 is a potential antipsychotic drug that acts as a marked serotonin (5-HT)1A receptor agonist. It exhibits a similar profile of activity to clozapine in various models predictive of antipsychotic and extrapyramidal properties.

Relevance: S 16924 shares the (R)-pyrrolidin-3-yl structural motif with (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. Additionally, both compounds have a fluorine substituent on an aromatic ring, albeit at different positions. These similarities suggest potential overlap in their pharmacophoric features and potential interaction with similar targets, although their overall pharmacological profiles might differ.

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

Compound Description: [18F]T-401 is a positron-emission tomography (PET) imaging agent specifically designed to bind to monoacylglycerol lipase (MAGL). Its reversible binding kinetics allow for quantitative assessment of MAGL levels in vivo, making it a valuable tool for studying MAGL's role in various physiological and pathological conditions.

Relevance: Although not directly structurally analogous to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, [18F]T-401 also contains a pyrrolidin-2-one ring system, demonstrating the versatility of this scaffold in medicinal chemistry. The specific design of [18F]T-401 for MAGL binding provides insights into how modifications to the pyrrolidinone ring, such as those present in (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, can influence target specificity and binding affinity.

(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol

Compound Description: (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is a chiral building block widely used in synthesizing various bioactive molecules. Its stereochemistry and functional groups make it a valuable starting material for creating complex molecules with specific biological activities.

Relevance: (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol possesses the core pyrrolidin-3-ol structure present in (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. This shared structural element suggests potential shared synthetic pathways or modifications that could be applied to both compounds.

1-[((2S*,4R*)-6-fluoro-2-methyl-1,2,3,4-tetrahydro-quinolin-4-yl]pyrrolidin-2-one

Compound Description: This compound is a fluorinated tetrahydroquinoline derivative with a pyrrolidin-2-one substituent. While its specific biological activity is not mentioned, its structural features suggest potential activity in various biological systems.

Relevance: This compound incorporates both a pyrrolidin-2-one ring and a fluoro-substituted aromatic ring, sharing key structural features with (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. The presence of these elements within a single molecule emphasizes the potential for combining these moieties to achieve desired biological activity.

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. It is clinically used to treat endometriosis.

Relevance: Although structurally dissimilar to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, Elagolix incorporates two fluorine substituents on aromatic rings, highlighting the use of fluorine in drug design to improve various drug properties, including potency and metabolic stability.

2-Fluoro-1-buten-3-ol and its derivatives (1,4-diaryl-2-fluoro-1,3-butadiene and 1,4-diaryl 2-fluoro-2-butene)

Compound Description: These compounds are fluoro-substituted butene derivatives with varying degrees of unsaturation. Their specific biological activities are not mentioned but their structural features suggest potential applications as building blocks for more complex molecules.

Relevance: These compounds share the 2-fluoro substitution pattern with (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, emphasizing the commonality of this fluorine substitution pattern in medicinal chemistry. While structurally less similar than other related compounds, they showcase the impact of fluorine on molecular properties and its potential for influencing biological activity.

Condensed Tannins

Compound Description: Condensed tannins (CTs) are polymeric polyphenols found in various plants and known for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Relevance: While not structurally similar to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the discussion of condensed tannins, specifically their characterization using 1H-13C HSQC NMR spectroscopy, highlights a valuable analytical technique that can be applied to analyze and characterize compounds like (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol. Understanding the structural features of condensed tannins provides a broader context for appreciating the structural complexity and diversity found in natural products, which can inform the development of synthetic analogues like (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

[Mn2L(μ-OR)(μ-OAc)]BPh4 (H3L = 1,5-bis[(2-hydroxy-5-X-benzyl)(2-pyridylmethyl)amino]pentan-3-ol)

Compound Description: These are a series of dimanganese(III) complexes with varying substituents (X = H, Br, OCH3) that exhibit catalase-like activity, meaning they can disproportionate hydrogen peroxide (H2O2).

Relevance: Though structurally dissimilar to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, these complexes highlight the importance of specific structural features for achieving a desired biological activity. In this case, the specific arrangement of ligands around the manganese centers dictates the catalytic activity. Understanding how structural elements contribute to function in different chemical classes can inspire design strategies for modifying (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol to achieve a specific biological effect.

4-(R)-(Naphthalen-2-yloxy)-1-(1-phenyl-(S)-ethyl)-pyrrolidin-3-(R)-ol and 4-(S)-(Naphthalen-2-yloxy)-1-(1-phenyl-(S)-ethyl)-pyrrolidin-3-(S)-ol

Compound Description: These are diastereomeric chiral pyrrolidine analogues, synthesized as versatile intermediates for various applications in organic synthesis and medicinal chemistry.

Relevance: These compounds share the pyrrolidin-3-ol core with (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol and demonstrate the importance of stereochemistry in influencing the properties and potential biological activity of such molecules. Their use as chiral building blocks showcases how variations in stereochemistry can lead to diverse derivatives with potentially different pharmacological profiles.

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor currently under development as a potential therapeutic agent for diabetes. Studies on its metabolism revealed species differences, including a unique C-demethylated metabolite (M4) observed only in rat liver microsomes. Further investigation revealed that M4 was generated by nonenzymatic decarboxylation of a carboxylic acid metabolite (M1), highlighting the potential for unexpected metabolic pathways in drug development.

Relevance: Although structurally distinct from (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, LC15-0133 incorporates a 4-fluoro-pyrrolidin-1-yl moiety, demonstrating the presence of fluorine and the pyrrolidine ring system in a biologically active compound targeting a specific enzyme. The study of LC15-0133's metabolism and the formation of M4 through a non-enzymatic pathway emphasizes the importance of considering diverse metabolic routes during drug development, which is also relevant for understanding the potential metabolic fate of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

6-fluoro-1,2-benzisothiazole and its ortho-substituted phenacyl derivatives

Compound Description: 6-fluoro-1,2-benzisothiazole is a heterocyclic compound with potential biological activity. Its ortho-substituted phenacyl derivatives, where R1 is CHO or CN, introduce additional functional groups that can modulate its activity and properties.

Relevance: While not directly analogous to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, 6-fluoro-1,2-benzisothiazole and its derivatives highlight the use of fluorine in heterocyclic compounds and the exploration of different substituents to achieve desired properties. This approach can be applied to modify the (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol structure to explore its structure-activity relationships.

Derivatives of 5-amino-1-pentene-3-ol

Compound Description: These compounds are structurally related to the analgesic drug gabapentin and possess analgesic effects themselves, along with the ability to bind to the gabapentin site. They feature various substituents on the amino group and the pentene chain, allowing for the exploration of structure-activity relationships.

Relevance: Although not directly related to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the concept of modifying a core structure to optimize its binding and pharmacological properties is highly relevant. The development of these gabapentin analogues exemplifies how systematic variations in substituents can lead to compounds with improved activity and selectivity, providing a valuable strategy for exploring the therapeutic potential of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Aqua(2,2'-bipyridine-N,N')bis(2-fluoro-benzoato)cadmium(II)

Compound Description: This compound is a cadmium complex with a distorted pentagonal bipyramidal geometry, formed by the coordination of 2,2'-bipyridine, 2-fluoro-benzoate anions, and a water molecule to the cadmium ion. The complex molecules form chains through hydrogen bonding interactions.

Relevance: Though structurally unrelated to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, this cadmium complex demonstrates the influence of hydrogen bonding on the overall structure and properties of a compound. Understanding the role of hydrogen bonding in molecular interactions is crucial for predicting the binding affinity and selectivity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol to potential targets.

3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) and 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one (20b)

Compound Description: These compounds are pyrrolidin-2-one derivatives designed and synthesized as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer’s disease. Docking, molecular dynamics (MD) simulations, and structure-activity relationship (SAR) studies suggest that these compounds possess promising binding affinities to AChE and good drug-like properties.

Relevance: Compounds 14a and 20b are structurally related to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol through the pyrrolidinone ring system. The presence of fluorine substituents in compound 20b further strengthens the relevance by highlighting the use of fluorine in modifying pharmacological properties and enhancing potential bioactivity, as seen in Elagolix. Their design as AChE inhibitors provides insights into how structural modifications on the pyrrolidinone core, similar to those in (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, can influence binding to specific targets.

3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1)

Compound Description: 11C-CS1P1 is a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1), designed for PET imaging to evaluate inflammation in human clinical populations. Studies demonstrate its safety and efficacy in visualizing S1PR1 distribution in the brain and other organs, supporting its potential for assessing inflammatory diseases.

Relevance: Although structurally distinct from (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, 11C-CS1P1 incorporates a fluorine substituent on a benzyl group, highlighting the broad application of fluorine substitution in drug development. The successful development of this radiotracer provides valuable insights into the design and evaluation of targeted imaging agents, which could be relevant for exploring the potential interactions and distribution of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol in biological systems.

1R,5S,8R,9S-8-azidomethyl-2-benzyl-6,6-dimethyl-3,7-dioxa-2-aza-bicyclo(3.3.1)nonan-9-ol

Compound Description: This is a complex bicyclic compound featuring an azide group, a benzyl group, and multiple stereocenters. Although its specific biological activity is not mentioned, its structural complexity suggests potential use as a building block or intermediate in organic synthesis.

Relevance: This compound shares the benzyl group with (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, highlighting the commonality of this group in medicinal chemistry. While structurally less similar than other related compounds, it showcases the diversity of chemical scaffolds that can incorporate a benzyl group and its potential for influencing biological activity.

(Z)-3-fluoro-4-phenyl-1-(p-tolylsulphonyl)but-3-en-2-ol

Compound Description: This compound is a chiral fluorinated alcohol, whose enantiomers have been synthesized through microbial reduction. Its specific biological activity is not mentioned but its structure suggests potential applications in various biological systems.

Relevance: This compound, like (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, is a chiral molecule containing a fluorine substituent, emphasizing the importance of stereochemistry in influencing biological activity. Its synthesis through microbial reduction highlights the potential for utilizing biocatalytic approaches to obtain specific enantiomers, which could be relevant for synthesizing (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

[68Ga]Ga-PSMA-HBED-CC and 16β-[18F]fluoro-5α-dihydrotestosterone (16β-[18F]FDHT)

Compound Description: [68Ga]Ga-PSMA-HBED-CC ([68Ga]PSMA) is a radiotracer targeting prostate-specific membrane antigen (PSMA), used in clinical routines for PET imaging of prostate cancer. 16β-[18F]FDHT is another radiotracer that binds to the androgen receptor (AR). A study investigating their correlation with protein expression in prostate cancer showed a strong positive correlation between [18F]FDHT uptake and AR expression, while the correlation for [68Ga]PSMA with PSMA expression was weaker.

Relevance: Although structurally unrelated to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the study using these radiotracers highlights the concept of target-specific imaging and the importance of correlating imaging signals with actual protein expression levels. This approach could be valuable for evaluating the potential targets and biological activity of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol in vivo.

2,5-dimethyl-4-hydroxy-3(2H)-furanone, Estragole, Anethole, Caryophyllene, Phytol, and 9,12,15-Octadecatrienoic acid

Compound Description: These are phytochemicals identified in the methanolic leaves extract of Cassia angustifolia using gas chromatography-mass spectrometry (GC-MS). They represent a diverse range of chemical classes, including ketones, phenylpropanoids, sesquiterpenes, diterpene alcohols, and fatty acids, and contribute to the biological activities of the plant extract.

Relevance: While structurally unrelated to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the identification of these phytochemicals highlights the presence of bioactive molecules with diverse structures in natural sources. Their identification using GC-MS emphasizes the importance of analytical techniques for characterizing complex mixtures and identifying individual components, which could be relevant for studying the potential metabolites or degradation products of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Oxacyclododecan-2-one, Eugenol, Caryophyllene, Benzyl Benzoate, Vitamin E, and Glycine

Compound Description: These compounds were identified using GC-MS in the methanolic fruit extract of Cassia fistula. They represent a variety of chemical classes, including ketones, phenylpropanoids, sesquiterpenes, esters, vitamins, and amino acids, contributing to the biological activity of the extract.

Relevance: Although structurally dissimilar to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the identification of these compounds in a different Cassia species (Cassia fistula) further emphasizes the abundance of bioactive molecules with diverse structures found in natural sources. Their identification using GC-MS reinforces the importance of analytical techniques for characterizing complex mixtures, which could be applied to studying (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol's potential interactions and metabolic fate in biological systems.

6-Fluoro-3,5-dihydroxycarboxylic acid and its lactone derivative

Compound Description: This 6-fluoro-3,5-dihydroxycarboxylic acid and its lactone derivative are inhibitors of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. They represent a class of compounds targeting a specific enzyme involved in a key metabolic pathway.

Relevance: While not directly analogous to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, this compound class highlights the use of fluorine in drug design to target specific enzymes and modulate metabolic pathways. The concept of enzyme inhibition and its relevance to pharmacological activity can be applied to understanding the potential biological targets and mechanisms of action for (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine (28) and (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole (42)

Compound Description: These compounds are potent inhibitors of myeloperoxidase (MPO), an enzyme involved in the inflammatory response. They were discovered through a virtual screening procedure combining ligand-based pharmacophore modeling and structure-based virtual screening.

Relevance: While not structurally analogous to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, compound 42 contains a (R)-pyrrolidin-3-yl moiety and a fluorine substituent on an aromatic ring, highlighting the relevance of these structural features in biologically active molecules. Their discovery through virtual screening showcases the power of computational approaches in identifying potential drug candidates, a strategy that could be applied to explore the pharmacological potential of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Benzylamine Derivatives

Compound Description: A series of benzylamine derivatives were synthesized and evaluated for their anti-Mycobacterium tuberculosis activity and cytotoxicity. The compounds incorporated halogens (iodine and bromine) at position 5 of the benzylamine to investigate their effects on activity.

Relevance: This series directly relates to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol as it shares the key benzylamine structural motif. The introduction of halogens and exploration of their impact on activity provides a valuable approach for understanding how structural modifications, including halogenation, can influence the biological activity of compounds like (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

(1R,2S)-ephedrine (57), (1R,2S)-norephedrine (59), and other Traditional Chinese Medicine Compounds

Compound Description: A library of 5956 Traditional Chinese Medicine (TCM) compounds was screened for their potential inhibitory activity against SARS-CoV-2 helicase. The study employed a structure-based virtual screening approach, identifying several compounds, including (1R,2S)-ephedrine, (1R,2S)-norephedrine, and (Z)-6-(3-hydroxy-4-methoxystyryl)-4-methoxy-2H-pyran-2-one (533), with promising docking scores and favorable interactions with the target enzyme.

Relevance: While not directly related to (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the virtual screening of TCM compounds highlights the importance of exploring diverse chemical libraries for novel drug candidates. The success in identifying potential SARS-CoV-2 helicase inhibitors from TCM demonstrates the vast chemical space available for discovering new drugs, which could inspire the exploration of novel structural variations of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol for various therapeutic applications.

(R,R)-Substituted Propan-2-ols

Compound Description: (R,R)-substituted propan-2-ols are chiral alcohols synthesized through a dynamic reductive kinetic resolution method using alcohol dehydrogenases and basic anionic resins. This method efficiently provides enantiomerically enriched alcohols, which are valuable building blocks in organic synthesis.

Relevance: Although structurally distinct from (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, the synthesis of (R,R)-substituted propan-2-ols showcases the power of biocatalytic approaches, particularly dynamic kinetic resolution, for obtaining enantiomerically pure compounds. This approach could be relevant for synthesizing (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol in a stereoselective manner, ensuring the desired enantiomeric purity for further pharmacological investigations.

R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)

Compound Description: R-VK4-40 and R-VK4-116 are structurally novel dopamine D3 receptor (D3R) antagonists with high selectivity for D3R over other dopamine receptor subtypes. They demonstrate potential for treating opioid and cocaine use disorders without the adverse cardiovascular effects observed with other D3R antagonists.

Relevance: While structurally distinct from (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol, R-VK4-40 and R-VK4-116 exemplify the development of highly selective antagonists targeting specific receptor subtypes. Their design and evaluation provide insights into the importance of selectivity in minimizing off-target effects, a key consideration in drug development that is also relevant for exploring the potential therapeutic applications of (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol.

Properties

CAS Number

1261235-76-0

Product Name

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

IUPAC Name

(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1

InChI Key

SSHJXUNSHLAVKH-SNVBAGLBSA-N

SMILES

C1CN(CC1O)CC2=CC=CC=C2F

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2F

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.